molecular formula C19H26N4O3S B2513550 N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide CAS No. 1211799-54-0

N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2513550
CAS No.: 1211799-54-0
M. Wt: 390.5
InChI Key: NQZHFJQYOFNWCF-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves multi-step procedures. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction using a suitable piperazine derivative.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a cyclopentyl boronic acid or ester.

    Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave irradiation, flow chemistry, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, bases or acids, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as tuberculosis, cancer, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share a similar benzothiazole and piperazine structure but differ in the substituents attached to the core structure.

    N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide: This compound has a similar cyclopentyl group and carboxamide functionality but features a different core structure.

Uniqueness

N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-25-14-7-8-15(26-2)17-16(14)21-19(27-17)23-11-9-22(10-12-23)18(24)20-13-5-3-4-6-13/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZHFJQYOFNWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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